REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([O:11][C:12](=[O:14])[CH3:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N1C=CC=CC=1.[Br:21]Br>C(Cl)(Cl)(Cl)Cl>[Br:21][C:3]1[CH:2]=[N:1][C:10]2[C:5]([CH:4]=1)=[CH:6][C:7]([O:11][C:12](=[O:14])[CH3:13])=[CH:8][CH:9]=2
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Name
|
|
Quantity
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120 g
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Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC(=CC=C12)OC(C)=O
|
Name
|
|
Quantity
|
114 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
66 mL
|
Type
|
reactant
|
Smiles
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BrBr
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The mixture was heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for 2 hours
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Duration
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2 h
|
Type
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CUSTOM
|
Details
|
The liquid in the flask was decanted
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 and water
|
Type
|
CUSTOM
|
Details
|
The dark solid on the bottom of the flask was partitioned between aqueous NaHCO3 and dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water again
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
before being evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified through flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with Petroleum Ether/ethyl acetate (10/1˜1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC2=CC=C(C=C2C1)OC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 108 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |